N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1170822-91-9
VCID: VC6473283
InChI: InChI=1S/C23H20ClN3OS2/c1-2-29-19-6-3-16(4-7-19)13-22(28)27(15-17-9-11-25-12-10-17)23-26-20-8-5-18(24)14-21(20)30-23/h3-12,14H,2,13,15H2,1H3
SMILES: CCSC1=CC=C(C=C1)CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Molecular Formula: C23H20ClN3OS2
Molecular Weight: 454

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide

CAS No.: 1170822-91-9

Cat. No.: VC6473283

Molecular Formula: C23H20ClN3OS2

Molecular Weight: 454

* For research use only. Not for human or veterinary use.

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide - 1170822-91-9

Specification

CAS No. 1170822-91-9
Molecular Formula C23H20ClN3OS2
Molecular Weight 454
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-ethylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Standard InChI InChI=1S/C23H20ClN3OS2/c1-2-29-19-6-3-16(4-7-19)13-22(28)27(15-17-9-11-25-12-10-17)23-26-20-8-5-18(24)14-21(20)30-23/h3-12,14H,2,13,15H2,1H3
Standard InChI Key LSQGKNHAWCVYLT-UHFFFAOYSA-N
SMILES CCSC1=CC=C(C=C1)CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central acetamide group (-NH-C(=O)-CH2-) bridging three distinct subunits:

  • 6-Chlorobenzo[d]thiazol-2-yl: A bicyclic system comprising a benzene ring fused to a thiazole, with a chlorine atom at the 6-position and a sulfur atom in the thiazole ring .

  • 4-(Ethylthio)phenyl: A phenyl ring substituted with an ethylthio (-S-CH2CH3) group at the para position, enhancing lipophilicity.

  • Pyridin-4-ylmethyl: A methylene-linked pyridine ring, introducing nitrogen-based polarity and potential hydrogen-bonding capabilities .

Physicochemical Characteristics

PropertyValue/Description
Molecular FormulaC22H19ClN4OS2 (predicted)
Molecular Weight478.99 g/mol (calculated)
SolubilityLow aqueous solubility (estimated)
LogP~3.8 (indicative of moderate lipophilicity)

The chlorine atom on the benzothiazole ring contributes to electron-withdrawing effects, potentially stabilizing the molecule and influencing receptor binding . The ethylthio group augments membrane permeability, while the pyridinylmethyl substituent may moderate solubility through polar interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide likely involves multi-step organic reactions, drawing from methodologies used for analogous compounds :

  • Formation of 6-Chlorobenzo[d]thiazol-2-amine:

    • Starting from 2-amino-6-chlorobenzothiazole, synthesized via cyclization of 4-chloro-2-aminothiophenol with cyanogen bromide .

  • Acetamide Core Assembly:

    • Condensation of 6-chlorobenzo[d]thiazol-2-amine with bromoacetyl bromide to form N-(6-chlorobenzo[d]thiazol-2-yl)-2-bromoacetamide .

  • Introduction of 4-(Ethylthio)phenyl Group:

    • Nucleophilic aromatic substitution (SNAr) or Ullmann coupling to attach the ethylthio-phenyl moiety to the acetamide’s methylene group.

  • Pyridin-4-ylmethyl Functionalization:

    • Alkylation using 4-(chloromethyl)pyridine under basic conditions to introduce the pyridinylmethyl group at the acetamide nitrogen .

Optimization Challenges

  • Regioselectivity: Ensuring selective substitution at the acetamide nitrogen requires careful control of reaction conditions .

  • Purification: The compound’s lipophilicity necessitates chromatographic techniques using polar solvents.

Biological Activities and Pharmacological Profile

Antimicrobial Activity

Thiazole derivatives, including benzothiazoles, exhibit broad-spectrum antimicrobial properties. The 6-chloro substituent may enhance activity against Gram-positive bacteria by disrupting cell wall synthesis . Comparative studies suggest that ethylthio groups improve potency against methicillin-resistant Staphylococcus aureus (MRSA) by increasing membrane penetration.

Anti-inflammatory and Analgesic Effects

Structural analogues with acetamide-thiazole scaffolds demonstrate cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin synthesis. The pyridinylmethyl group could modulate selectivity toward COX-2 over COX-1, minimizing gastrointestinal toxicity .

Mechanism of Action

Molecular Targets

  • Enzyme Inhibition:

    • The acetamide group coordinates with catalytic residues in COX-2, while the benzothiazole ring occupies hydrophobic pockets.

    • Pyridine nitrogen participates in hydrogen bonding with kinase hinge regions .

  • Receptor Modulation:

    • The ethylthio phenyl group may interact with allosteric sites on G protein-coupled receptors (GPCRs), influencing signal transduction.

Pharmacokinetics

  • Absorption: High lipophilicity favors oral bioavailability but may require formulation enhancements .

  • Metabolism: Hepatic CYP450-mediated oxidation of the ethylthio group to sulfoxide derivatives is anticipated .

Comparative Analysis with Structural Analogues

CompoundKey DifferencesBiological Impact
2-(4-(Ethylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamidePyridin-3-yl vs. pyridin-4-ylmethylAltered kinase selectivity
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide Dioxothiazolidinyl vs. ethylthio phenylReduced anti-inflammatory activity

The pyridin-4-ylmethyl substitution in the target compound likely enhances blood-brain barrier penetration compared to pyridin-3-yl analogues, expanding potential CNS applications .

Challenges and Future Directions

  • Toxicity Profiling: The chloro substituent raises concerns about hepatotoxicity, necessitating in vivo safety studies .

  • Formulation Development: Nanocrystal or liposomal systems to improve solubility.

  • Target Validation: CRISPR-Cas9 screens to identify off-target effects .

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